Saxitoxin diacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Saxitoxin diacetate is a potent neurotoxin that belongs to the group of paralytic shellfish toxins It is naturally produced by certain species of marine dinoflagellates and cyanobacteria The compound is known for its ability to block sodium channels in nerve cells, leading to paralysis and potentially fatal respiratory failure

科学的研究の応用

Saxitoxin diacetate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the mechanisms of neurotoxicity and ion channel interactions.

Biology: Researchers utilize this compound to investigate the physiological effects of sodium channel blockade on nerve cells and muscle tissues.

Medicine: The compound is explored for its potential therapeutic applications, including the development of novel pain management strategies and treatments for neurological disorders.

Industry: this compound is used in the development of bioassays and diagnostic tools for detecting paralytic shellfish toxins in seafood and environmental samples.

作用機序

Saxitoxin-group toxins act as neurotoxins by blocking the sodium channels located in the axons of neuronal cells. This disruption prevents the normal flow of sodium ions, affecting nerve impulses and leading to paralysis. In cardiac cells, saxitoxin also interacts with potassium and calcium channels, potentially causing arrhythmias .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of saxitoxin diacetate involves multiple steps, starting from simpler organic compounds. The process typically includes the formation of the core structure of saxitoxin, followed by acetylation to produce the diacetate form. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its structure and the need for stringent safety measures. The compound is usually extracted from natural sources, such as shellfish contaminated by toxic algal blooms. Advanced extraction techniques, including liquid-liquid extraction and solid-phase extraction, are employed to isolate and purify the toxin from biological matrices.

化学反応の分析

Types of Reactions: Saxitoxin diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.

Substitution: Nucleophilic substitution reactions are performed using reagents like alkyl halides or acyl chlorides to replace certain groups within the molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are often studied for their potential use in medical and industrial applications.

類似化合物との比較

Saxitoxin diacetate is part of a broader group of neurotoxins known as paralytic shellfish toxins. Similar compounds include:

Neosaxitoxin: Another potent neurotoxin with similar sodium channel-blocking properties.

Gonyautoxins: A group of structurally related toxins that also inhibit sodium channels.

Decarbamoylsaxitoxin: A derivative of saxitoxin with slightly different chemical properties and biological effects.

Compared to these compounds, this compound is unique due to its specific acetylated structure, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable tool for studying the detailed mechanisms of neurotoxicity and developing targeted therapeutic interventions.

特性

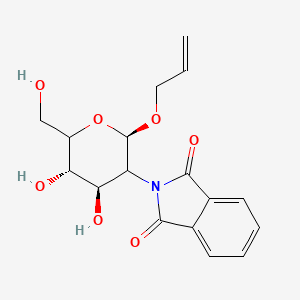

| { "Design of the Synthesis Pathway": "The synthesis of Saxitoxin diacetate involves the conversion of saxitoxin to its diacetate derivative through acetylation.", "Starting Materials": [ "Saxitoxin", "Acetic anhydride", "Pyridine", "Methanol", "Water" ], "Reaction": [ "Add 1 g of saxitoxin to a round-bottom flask.", "Dissolve saxitoxin in 10 mL of pyridine.", "Add 5 mL of acetic anhydride to the flask.", "Stir the mixture at room temperature for 1 hour.", "Pour the reaction mixture into 100 mL of ice-cold water.", "Extract the product with 3x50 mL of methanol.", "Combine the methanol extracts and evaporate the solvent under reduced pressure.", "Recrystallize the crude product from methanol to obtain pure Saxitoxin diacetate." ] } | |

CAS番号 |

220355-66-8 |

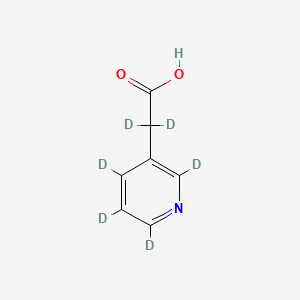

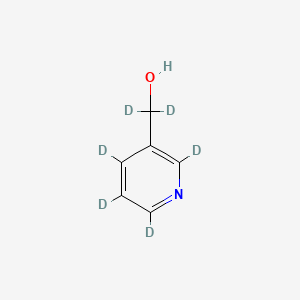

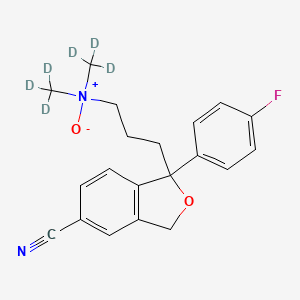

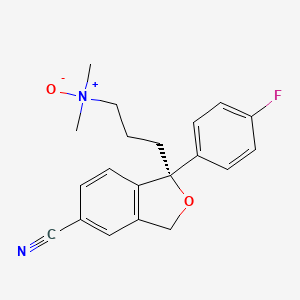

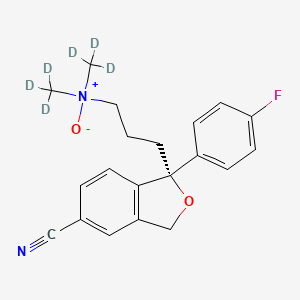

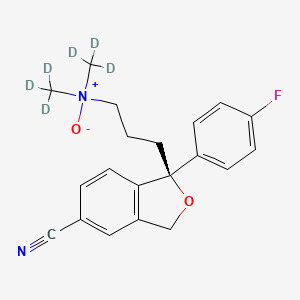

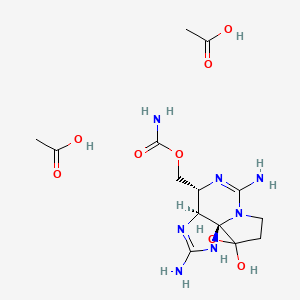

分子式 |

C14H25N7O8 |

分子量 |

419.39 g/mol |

IUPAC名 |

acetic acid;(2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate |

InChI |

InChI=1S/C10H17N7O4.2C2H4O2/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6;2*1-2(3)4/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16);2*1H3,(H,3,4) |

InChIキー |

ATZFJZKIYFVCKU-UHFFFAOYSA-N |

SMILES |

CC(=O)O.CC(=O)O.C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N |

正規SMILES |

CC(=O)O.CC(=O)O.C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N |

同義語 |

Saxitoxin, Diacetate, Gonyaulax sp.; stx |

製品の起源 |

United States |

Q1: How reliable is the ELISA kit for detecting Saxitoxin diacetate in shellfish samples compared to the traditional mouse bioassay?

A: The research paper highlights that while the ELISA kit demonstrates high sensitivity to Saxitoxin (STX) and excellent recovery rates for this compound (STX-A) from clam meat [], it shows unpredictable cross-reactivity with gonyautoxins (GTXs). This cross-reactivity leads to an underestimation of toxicity in some naturally contaminated shellfish samples. Therefore, while the ELISA kit offers advantages in terms of sensitivity and ease of use, it cannot fully replace the mouse bioassay, which remains the gold standard for screening shellfish samples, particularly for regulatory purposes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。